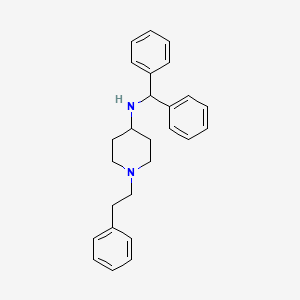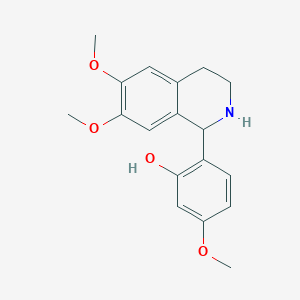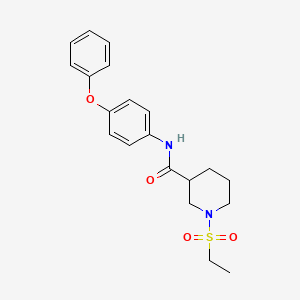
7-benzyl-8-(4-butylpiperazin-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-benzyl-8-(4-butylpiperazin-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a small molecule drug that belongs to the class of purine derivatives. It has been shown to have potential therapeutic applications in various disease conditions.
Mécanisme D'action
The exact mechanism of action of 7-benzyl-8-(4-butylpiperazin-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is not fully understood. However, it is believed to act by modulating the activity of various neurotransmitters in the brain, including dopamine, serotonin, and glutamate. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain, improve cognitive function, and inhibit the growth of cancer cells. It has also been shown to have antioxidant and neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7-benzyl-8-(4-butylpiperazin-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is its versatility in different lab experiments. It can be used in vitro and in vivo experiments to study its mechanism of action and potential therapeutic applications. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 7-benzyl-8-(4-butylpiperazin-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione. One direction is to investigate its potential use in the treatment of neurodegenerative disorders, such as Parkinson's and Alzheimer's disease. Another direction is to study its potential as an anticancer agent. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective synthesis methods.
Méthodes De Synthèse
The synthesis of 7-benzyl-8-(4-butylpiperazin-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves the condensation of 4-butylpiperazine with 7-benzyl-3-methyl-1,3,7-trioxo-2,6-purinedione in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the product is purified using standard techniques.
Applications De Recherche Scientifique
7-benzyl-8-(4-butylpiperazin-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, anticonvulsant, and antitumor activities. It has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
7-benzyl-8-(4-butylpiperazin-1-yl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-3-4-10-25-11-13-26(14-12-25)20-22-18-17(19(28)23-21(29)24(18)2)27(20)15-16-8-6-5-7-9-16/h5-9H,3-4,10-15H2,1-2H3,(H,23,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTJQEGAVZRBLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC=C4)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-1-(4-fluorobenzyl)-2-isopropyl-1,4-diazepane](/img/structure/B5323237.png)

![N'-[(4-nitrobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5323248.png)

![9-{[(3,5-dimethylbenzyl)thio]acetyl}-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5323263.png)
![1-[(6-isopropyl-1H-indol-2-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5323276.png)
![2-{[4-(tetrahydro-2H-thiopyran-4-yl)-1-piperazinyl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5323284.png)
![ethyl 1-{3-[(4-chlorophenyl)thio]propyl}-4-piperidinecarboxylate hydrochloride](/img/structure/B5323292.png)

![2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-[3-(hydroxymethyl)-4-isopropoxyphenyl]nicotinonitrile](/img/structure/B5323304.png)
![2-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5323305.png)
![1-allyl-4-[(4-bromo-2-chlorophenoxy)acetyl]piperazine](/img/structure/B5323319.png)

